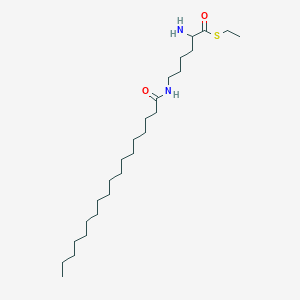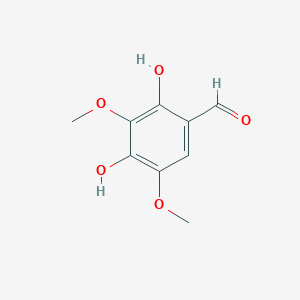
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- is an organic compound with the molecular formula C9H10O5. It is a derivative of benzaldehyde, characterized by the presence of two hydroxyl groups and two methoxy groups on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- typically involves the hydroxylation and methoxylation of benzaldehyde derivatives. One common method includes the use of syringaldehyde as a starting material, which undergoes specific chemical reactions to introduce the hydroxyl and methoxy groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups, to ensure the selective introduction of hydroxyl and methoxy groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted benzaldehyde derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity, enabling it to interact with enzymes and receptors. These interactions can lead to the modulation of oxidative stress, inhibition of microbial growth, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Syringaldehyde: Benzaldehyde, 4-hydroxy-3,5-dimethoxy- is structurally similar but lacks one hydroxyl group.
Vanillin: Benzaldehyde, 4-hydroxy-3-methoxy- is another related compound with one hydroxyl and one methoxy group.
Protocatechuic Aldehyde: Benzaldehyde, 3,4-dihydroxy- is similar but has two hydroxyl groups without methoxy groups.
Uniqueness
Benzaldehyde, 2,4-dihydroxy-3,5-dimethoxy- is unique due to the specific arrangement of its hydroxyl and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .
Propiedades
Número CAS |
182427-46-9 |
|---|---|
Fórmula molecular |
C9H10O5 |
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
2,4-dihydroxy-3,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O5/c1-13-6-3-5(4-10)7(11)9(14-2)8(6)12/h3-4,11-12H,1-2H3 |
Clave InChI |
BZKIXGPNWZSBMV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)C=O)O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
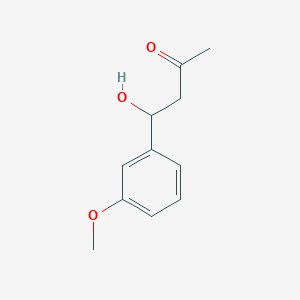

![1-[2-(Hydroxymethyl)phenyl]propan-1-one](/img/structure/B14247117.png)
![[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine](/img/structure/B14247123.png)
![tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate](/img/structure/B14247130.png)
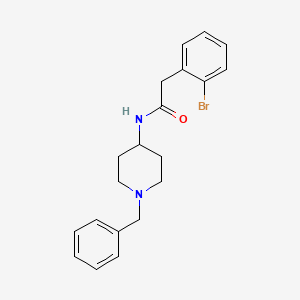
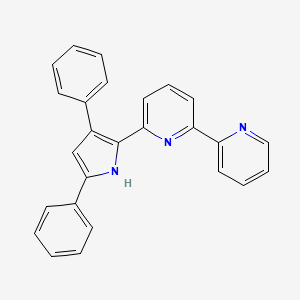
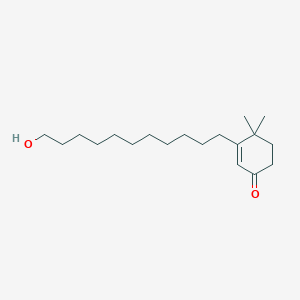

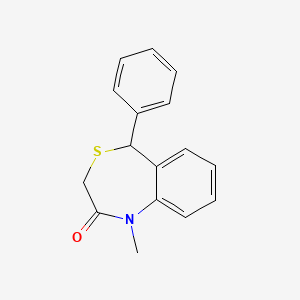

![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
